molecular formula C15H12N2OS2 B5855360 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone

Cat. No. B5855360
M. Wt: 300.4 g/mol
InChI Key: NDKKOEVLQIIHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Naproximod' and is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of the p53 pathway. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-2 by 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone leads to a decrease in the production of prostaglandins, which can reduce inflammation and pain. The activation of the p53 pathway leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone has several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation and pain. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone in lab experiments is its potent anticancer properties. It has been found to be effective against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, the synthesis method is relatively simple and cost-effective, making it a viable option for large-scale production.
One of the limitations of using 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone in lab experiments is the lack of information on its toxicity and side effects. Further studies are needed to determine the safety of this compound for use in humans.

Future Directions

There are several future directions for the research on 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone. One direction is to investigate the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of novel derivatives of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone may lead to the discovery of more potent and selective anticancer agents.

Synthesis Methods

The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. The resulting product is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol and triethylamine to form 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone. The synthesis method is relatively simple and cost-effective, making it a viable option for large-scale production.

Scientific Research Applications

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.

properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-16-17-15(20-10)19-9-14(18)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKKOEVLQIIHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone

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